molecular formula C19H26O3 B1196105 11-Hydroxyandrostenedione CAS No. 564-32-9

11-Hydroxyandrostenedione

Cat. No. B1196105
CAS RN: 564-32-9
M. Wt: 302.4 g/mol
InChI Key: WSCUHXPGYUMQEX-CRIVMUBDSA-N
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Description

11-Hydroxyandrostenedione is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Biosynthesis, Metabolism, and Function

11-Hydroxyandrostenedione (11OHA4) is recognized for its role in adrenal steroidogenesis. It acts as a precursor to both established and novel androgenic steroids. This function extends beyond the adrenal gland, suggesting 11OHA4 could metabolize in various steroid-responsive tissues, potentially impacting health and disease. The metabolism of 11OHA4 in prostate cancer cells into androgenic metabolites underlines its significance in steroid receptor interactions in multiple tissues (Bloem et al., 2013).

Downstream Metabolism and Disease Associations

11OHA4 is a precursor to active androgens, such as 11-ketodihydrotestosterone, implicated in prostate cancer. This renewed interest in 11OHA4 underlines its potential physiological relevance, particularly in diseases like castration-resistant prostate cancer (Swart & Storbeck, 2015).

Applications in Aquaculture

11OHA4 has been used in aquaculture to manipulate the phenotypic sex of Northern Pike, demonstrating its potential in fisheries and aquaculture management (Demska-Zakęś et al., 2000).

Role in Adrenal Disorders and Androgen Excess

11OHA4's metabolism in adrenal disorders and androgen excess conditions like congenital adrenal hyperplasia and polycystic ovary syndrome is significant. It's a crucial component in understanding the androgen milieu in these conditions (Pretorius et al., 2017).

Involvement in Human Development

11OHA4 has been identified in amniotic fluid, suggesting its potential role in prenatal development and diagnostics (Hampl et al., 2009).

Novel Substrates and Reaction Mechanisms

Research on CYP106A1-mediated oxidation of 11OHA4 has revealed new insights into steroid metabolism, highlighting the complexity and importance of these pathways in biochemical studies (Kiss et al., 2015).

Potential Role in Bone Metabolism

Studies indicate that 11OHA4 may influence bone metabolism, suggesting its potential use in treating conditions like osteoporosis (Suzuki et al., 2000).

Quantitative Analysis in Medical Diagnostics

The development of mass spectrometry-based methods for detecting 11OHA4 and its metabolites marks a significant advancement in diagnostic tools, potentially aiding in the understanding and treatment of various health conditions (Caron et al., 2021).

properties

CAS RN

564-32-9

Product Name

11-Hydroxyandrostenedione

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S)-11-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-15,17,21H,3-8,10H2,1-2H3/t13-,14-,15?,17+,18-,19-/m0/s1

InChI Key

WSCUHXPGYUMQEX-CRIVMUBDSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(C[C@]4([C@H]3CCC4=O)C)O

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4=O)C)O

synonyms

11 beta-hydroxyandrostenedione
11-hydroxy-4-androstene-3,17-dione
11-hydroxyandrostenedione
11-hydroxyandrostenedione, (11alpha)-isomer
11-hydroxyandrostenedione, (11beta)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11alpha)-isomer
11-hydroxyandrostenedione, (9beta,10alpha,11beta)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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